molecular formula C7H8ClNO B1594001 4-Chloro-2,6-dimethylpyridine 1-oxide CAS No. 697-92-7

4-Chloro-2,6-dimethylpyridine 1-oxide

Cat. No. B1594001
CAS RN: 697-92-7
M. Wt: 157.6 g/mol
InChI Key: BLPBMEZQZABRQL-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethylpyridine 1-oxide is a chemical compound with the molecular formula C7H8ClNO. It is a pale yellow solid . This compound is used as an intermediate in the synthesis of rabeprazole .


Synthesis Analysis

The synthesis of 4-Chloro-2,6-dimethylpyridine 1-oxide involves the reaction of 4-nitro-2,3-dimethylpyridine N-oxide and NaCl. The mixture is boiled under reflux with stirring for 12 hours. The resulting reaction mixture is adjusted to PH=9 using 20% NaOH, where the existing precipitate largely dissolves. The organic phase is separated off, water is added to the aqueous phase until the precipitate has completely dissolved, and it is subsequently extracted using dichloromethane. The organic phases are combined and the solvent is removed under reduced pressure .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,6-dimethylpyridine 1-oxide consists of a pyridine ring with two methyl groups at the 2 and 6 positions, a chlorine atom at the 4 position, and an oxide group .


Physical And Chemical Properties Analysis

4-Chloro-2,6-dimethylpyridine 1-oxide has a molecular weight of 157.6. It has a melting point of 103-105°C and a boiling point of 338.5°C. Its density is 1.19 and it has a vapor pressure of 0.346Pa at 25℃. It has a flash point of 158.5°C. It is slightly soluble in chloroform and methanol .

Safety and Hazards

4-Chloro-2,6-dimethylpyridine 1-oxide is considered hazardous. It has hazard statements H315-H319-H341, indicating that it can cause skin irritation, serious eye irritation, and is suspected of causing genetic defects. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-chloro-2,6-dimethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-3-7(8)4-6(2)9(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPBMEZQZABRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=[N+]1[O-])C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343164
Record name 4-Chloro-2,6-dimethyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

697-92-7
Record name 4-Chloro-2,6-dimethyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure of Example 1, Part B, but substituting 4-nitro-2,6-lutidine-1-oxide [as prepared by Ochiai, J. Org. Chem. 18, p. 534 (1953)] for 6-amino4-nitro-2-picoline-1-oxide, there was prepared 4-chloro-2,6-lutidine-1-oxide hydrochloride.
Quantity
0 (± 1) mol
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Reaction Step One
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4-chloro-2,6-lutidine-1-oxide hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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